- Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments, Biomedical Chromatography, 2012, 26(6), 720-736
Cas no 933468-54-3 (1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole)
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole
- 1-(4-ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol
- (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol
- CID 21422455
- 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol (ACI)
- 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol
- (2RS)-1-(4-Ethenylphenoxy)-3-[(1-me
- 2-Propanol, 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]-
- 1-(isopropylamino)-3-(4-vinylphenoxy)propan-2-ol
- Metoprolol Impurity 32
- (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-
- 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole
-
- Inchi: 1S/C14H21NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h4-8,11,13,15-16H,1,9-10H2,2-3H3
- InChI Key: FNKRHFZSICTZOB-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=C)=CC=1)CC(CNC(C)C)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 210
- XLogP3: 2.1
- Topological Polar Surface Area: 41.5
Experimental Properties
- Density: 1.027±0.06 g/cm3(Predicted)
- Boiling Point: 381.6±32.0 °C(Predicted)
- pka: 13.88±0.20(Predicted)
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E890545-10mg |
1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole |
933468-54-3 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | E890545-100mg |
1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole |
933468-54-3 | 100mg |
$ 1800.00 | 2023-09-07 |
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Production Method
Production Method 1
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Raw materials
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Preparation Products
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole
Recent Advances in the Study of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3)
In recent years, the compound 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Recent studies have focused on elucidating the molecular interactions of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole with biological targets. Advanced computational modeling and in vitro assays have revealed its affinity for specific receptor subtypes, particularly those involved in modulating inflammatory pathways. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory agents.
Pharmacokinetic studies have further explored the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole. Results indicate favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, preclinical trials have demonstrated its efficacy in animal models of chronic inflammatory diseases, with minimal observed toxicity.
The synthesis and optimization of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole have also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, facilitating large-scale production for clinical testing. These advancements are critical for transitioning the compound from the laboratory to potential therapeutic use.
In conclusion, 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3) represents a promising avenue for drug discovery, particularly in the realm of anti-inflammatory therapeutics. Continued research is warranted to fully elucidate its mechanisms and to explore its potential in human clinical trials.
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